molecular formula C23H28N2O B6083209 {4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol

{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol

Cat. No. B6083209
M. Wt: 348.5 g/mol
InChI Key: OHFOOAUSUJZTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol, also known as BIMM, is a chemical compound that has gained attention in the scientific community due to its potential in various applications. In

Mechanism of Action

The mechanism of action of {4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and survival. This compound also activates the Nrf2-ARE pathway, which is responsible for the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9. In neurons, this compound protects against oxidative stress by increasing the expression of antioxidant enzymes. In drug addiction, this compound reduces drug-seeking behavior by decreasing the expression of dopamine receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using {4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol in lab experiments is its ability to selectively target cancer cells and protect neurons from oxidative stress. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in different research areas.

Future Directions

For research on {4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol include further investigation of its mechanism of action, optimization of its use in cancer treatment and neuroprotection, and exploration of its potential in other research areas such as inflammation and metabolic disorders.

Synthesis Methods

The synthesis of {4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol involves a multi-step reaction pathway that starts with the condensation of 3-methylindole with benzyl chloride to form N-benzyl-3-methylindole. This intermediate is then reacted with piperidine and formaldehyde to yield this compound. The purity of the final product can be enhanced through recrystallization.

Scientific Research Applications

{4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}methanol has been studied for its potential in various scientific research areas, including cancer treatment, neuroprotection, and drug addiction. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been found to protect neurons from oxidative stress and prevent neurodegeneration. In drug addiction, this compound has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

[4-benzyl-1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-18-20-9-5-6-10-21(20)24-22(18)16-25-13-11-23(17-26,12-14-25)15-19-7-3-2-4-8-19/h2-10,24,26H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFOOAUSUJZTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)CN3CCC(CC3)(CC4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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